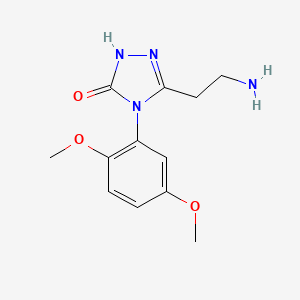![molecular formula C15H21N5OS B4529242 [4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B4529242.png)
[4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
Vue d'ensemble
Description
[4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and a thiophene ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the thiophene ring. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Formation of the Piperidine Ring: This step may involve the hydrogenation of a pyridine derivative or the cyclization of a suitable precursor.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the reactions proceed smoothly.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicine, [4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone may have potential as a drug candidate for various therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of [4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the piperidine ring can bind to receptors or enzymes. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar arylcyclohexylamine structure.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Propriétés
IUPAC Name |
[4-[4-(methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-11-5-8-22-14(11)15(21)19-6-3-13(4-7-19)20-10-12(9-16-2)17-18-20/h5,8,10,13,16H,3-4,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHHPOQFIFOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)N3C=C(N=N3)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4529166.png)
![2-methyl-5-{4-[3-(3-pyridinyl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4529168.png)
![1-[2-(diallylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B4529181.png)
![6-methyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2-propylpyrimidin-4-amine](/img/structure/B4529198.png)
![1-[(2R,5S)-5-(1,3-benzodioxol-5-ylmethyl)oxolan-2-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4529210.png)
![N-(2-ethoxyphenyl)-N'-[(4-methyl-1,3-benzoxazol-2-yl)methyl]malonamide](/img/structure/B4529223.png)
![3-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxyphenyl)-N-methylpropanamide](/img/structure/B4529231.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4529235.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(methylsulfonyl)acetamide](/img/structure/B4529250.png)


![N-{4-[(3-isoxazolidin-2-ylpropanoyl)amino]phenyl}-5-methyl-2-furamide](/img/structure/B4529261.png)
![(E)-2-methyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)but-2-en-1-amine](/img/structure/B4529263.png)
